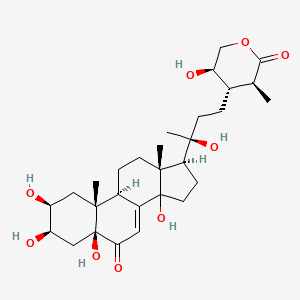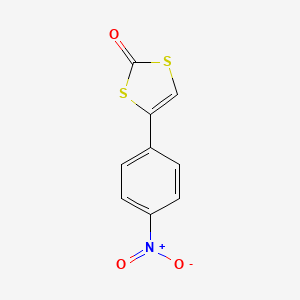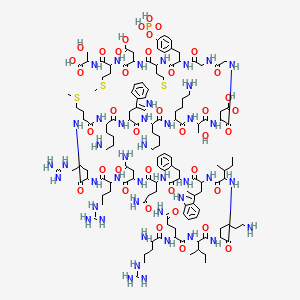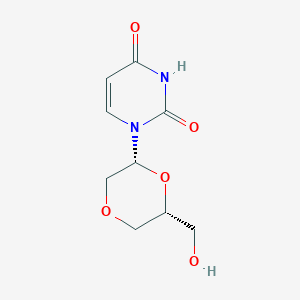
(Bis(4-(dimethylamino)phenyl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound known as E2XVR3K74X, also referred to as (bis(4-(dimethylamino)phenyl)methyl)urea, is a unique chemical entity with significant potential in various scientific fields. This compound is characterized by its distinctive molecular structure, which includes two dimethylamino groups attached to phenyl rings, linked through a central urea moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (bis(4-(dimethylamino)phenyl)methyl)urea typically involves the reaction of 4-(dimethylamino)benzaldehyde with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors, real-time monitoring, and process optimization to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(bis(4-(dimethylamino)phenyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted compounds with varying functional groups.
科学研究应用
(bis(4-(dimethylamino)phenyl)methyl)urea has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use as an anticancer agent and in the treatment of neurological disorders.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which (bis(4-(dimethylamino)phenyl)methyl)urea exerts its effects involves interactions with specific molecular targets. The dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The urea moiety may also participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
(bis(4-(dimethylamino)phenyl)methyl)amine: Similar structure but with an amine group instead of a urea moiety.
(bis(4-(dimethylamino)phenyl)methyl)carbamate: Contains a carbamate group in place of the urea moiety.
(bis(4-(dimethylamino)phenyl)methyl)thiourea: Features a thiourea group instead of the urea moiety.
Uniqueness
(bis(4-(dimethylamino)phenyl)methyl)urea is unique due to the presence of the urea moiety, which imparts distinct chemical properties and reactivity compared to its analogs. The urea group enhances the compound’s ability to form hydrogen bonds, increasing its stability and specificity in interactions with biological targets. This uniqueness makes it a valuable compound for various research applications.
属性
CAS 编号 |
71173-72-3 |
|---|---|
分子式 |
C18H24N4O |
分子量 |
312.4 g/mol |
IUPAC 名称 |
bis[4-(dimethylamino)phenyl]methylurea |
InChI |
InChI=1S/C18H24N4O/c1-21(2)15-9-5-13(6-10-15)17(20-18(19)23)14-7-11-16(12-8-14)22(3)4/h5-12,17H,1-4H3,(H3,19,20,23) |
InChI 键 |
FWSHXIWSIVMIHW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
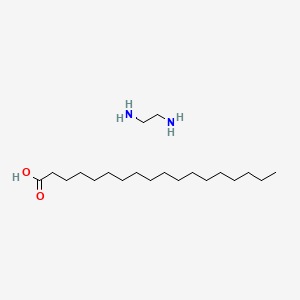



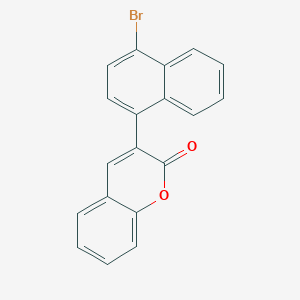
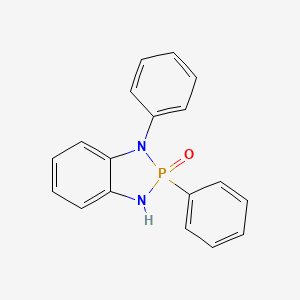
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![8-O-benzyl 2-O-methyl 3-(4-methylphenyl)sulfonyl-4,5-dioxo-6H-pyrrolo[3,2-e]indole-2,8-dicarboxylate](/img/structure/B12809800.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
